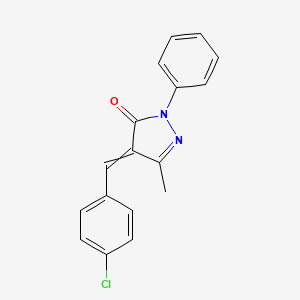![molecular formula C19H21ClN2O4S B10810490 2-(4-Chlorophenoxy)-1-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}ethanone](/img/structure/B10810490.png)
2-(4-Chlorophenoxy)-1-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorophenoxy)-1-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}ethanone is a complex organic compound that features a piperazine ring substituted with a chlorophenoxy group and a methylphenylsulfonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-1-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}ethanone typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution Reactions: The chlorophenoxy and methylphenylsulfonyl groups are introduced through substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed.
化学反応の分析
Types of Reactions
2-(4-Chlorophenoxy)-1-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
科学的研究の応用
2-(4-Chlorophenoxy)-1-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}ethanone has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Materials Science: It can be used in the development of advanced materials with specific electronic or mechanical properties.
Biological Research: The compound may be used in studies investigating the interactions between small molecules and biological macromolecules.
作用機序
The mechanism of action of 2-(4-Chlorophenoxy)-1-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}ethanone involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity . The chlorophenoxy and methylphenylsulfonyl groups may enhance the compound’s binding affinity and selectivity for these targets.
類似化合物との比較
Similar Compounds
2-(4-Chlorophenoxy)-1-(piperazin-1-yl)ethanone: This compound is structurally similar but lacks the methylphenylsulfonyl group.
1-(4-Chlorophenyl)piperazine: Another related compound, differing in the substitution pattern on the piperazine ring.
Uniqueness
The presence of both the chlorophenoxy and methylphenylsulfonyl groups in 2-(4-Chlorophenoxy)-1-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}ethanone imparts unique chemical and biological properties, potentially enhancing its efficacy and selectivity in various applications compared to similar compounds .
特性
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4S/c1-15-2-8-18(9-3-15)27(24,25)22-12-10-21(11-13-22)19(23)14-26-17-6-4-16(20)5-7-17/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPCTDOJEJPQQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{2-imino-3-[2-(4-methylphenoxy)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}ethanol](/img/structure/B10810419.png)
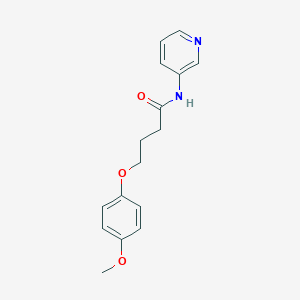
![2-{2-imino-3-[2-(4-methoxyphenoxy)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}acetamide](/img/structure/B10810434.png)
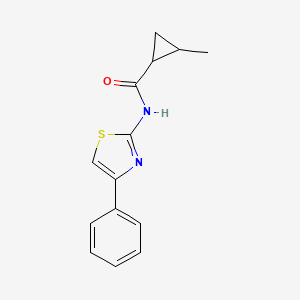
![4-[(2-Chloro-4-fluorophenyl)methoxy]thieno[2,3-d]pyrimidine](/img/structure/B10810442.png)
![2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-1-(2,4,5-trimethylphenyl)ethanone](/img/structure/B10810452.png)
![N-(4-fluorophenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanamide](/img/structure/B10810457.png)
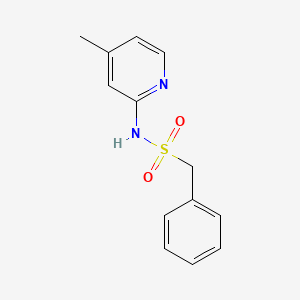
![1-Propyl-1H-5-oxa-1,2,3-triaza-cyclopenta[a]naphthalen-4-one](/img/structure/B10810472.png)
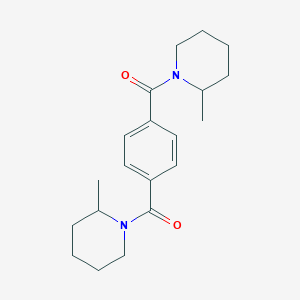
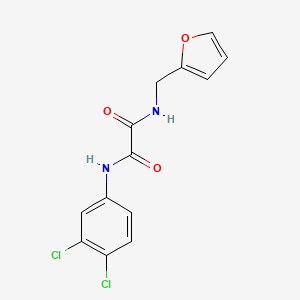
![6-amino-4-(2,4-dimethylphenyl)-3-methyl-4H-pyrano[3,2-d]pyrazole-5-carbonitril e](/img/structure/B10810504.png)
